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Compound of Interest

Compound Name: Methyl D-cysteinate hydrochloride

Cat. No.: B15598826 Get Quote

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Methyl D-cysteinate hydrochloride. It is

designed for researchers, scientists, and professionals in drug development, offering a

centralized resource for the spectral characterization of this compound. Detailed experimental

protocols and a visual workflow for spectral analysis are included to facilitate accurate and

reproducible research.

Spectral Data
The following sections present the key spectral data for Methyl D-cysteinate hydrochloride,

summarized in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. The ¹H and ¹³C NMR spectra of Methyl D-cysteinate hydrochloride provide

characteristic signals corresponding to the different nuclei in the molecule. The data presented

here is for the L-enantiomer, L-Cysteine methyl ester hydrochloride, which is expected to be

identical to the D-enantiomer.[1][2]

Table 1: ¹H NMR Spectral Data for Methyl Cysteinate Hydrochloride (in D₂O)[3]
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Chemical Shift (ppm) Multiplicity Assignment

4.453 t α-CH

3.871 s -OCH₃

3.18 dd β-CH₂

3.15 dd β-CH₂

Table 2: ¹³C NMR Spectral Data for L-Cysteine Methyl Ester Hydrochloride[1]

Chemical Shift (ppm) Assignment

170.5 C=O (ester)

54.5 α-CH

53.0 -OCH₃

25.5 β-CH₂

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for D-Cysteine Methyl Ester Hydrochloride[4][5]

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
N-H stretch (amine

hydrochloride)

~2950 Medium C-H stretch (aliphatic)

~2570 Weak S-H stretch

~1740 Strong C=O stretch (ester)

~1580 Medium N-H bend (amine)

~1230 Strong C-O stretch (ester)
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Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for L-Cysteine Methyl Ester Hydrochloride[3]

m/z Relative Intensity (%) Assignment

135 2.5
[M]⁺ (Molecular ion of the free

base)

88 60.1 [M - COOCH₃]⁺

76 100.0 [M - CH₂SH]⁺

Experimental Protocols
The following are general experimental protocols for acquiring the spectral data presented

above.

Sample Preparation: Dissolve approximately 5-10 mg of Methyl D-cysteinate
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer

the solution to an NMR tube.

Instrument Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire a one-dimensional proton spectrum.

The spectral width should be sufficient to cover the expected chemical shift range (e.g.,

0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.
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The spectral width should cover the expected range for carbon signals (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and setting the reference. For spectra recorded in D₂O, the residual water peak

can be used for referencing.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Methyl D-cysteinate hydrochloride with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Sample Preparation (ATR-FTIR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Place the KBr pellet or the ATR setup in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty sample compartment (or clean ATR crystal)

to be subtracted from the sample spectrum.

Sample Preparation: Prepare a dilute solution of Methyl D-cysteinate hydrochloride in a

suitable solvent, such as a mixture of methanol and water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15598826?utm_src=pdf-body
https://www.benchchem.com/product/b15598826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation (Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is typically used for this compound.

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or

through a liquid chromatography system.

Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or

quadrupole analyzer.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and

expected fragment ions.

For fragmentation studies (MS/MS), select the molecular ion (or a protonated adduct) as

the precursor ion and subject it to collision-induced dissociation (CID) to generate

fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of

Methyl D-cysteinate hydrochloride.
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Caption: Workflow for the spectral analysis of Methyl D-cysteinate hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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